molecular formula C14H18N4O B6456835 (2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol CAS No. 2549030-23-9

(2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol

Cat. No.: B6456835
CAS No.: 2549030-23-9
M. Wt: 258.32 g/mol
InChI Key: XJIHTZMJTXWGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused bicyclic core combining a pyrrolo[2,3-d]pyrimidine heterocycle with an octahydrocyclopenta[c]pyrrole system, substituted by a methanol group at the 3a-position. The octahydrocyclopenta[c]pyrrole moiety introduces conformational rigidity and stereochemical complexity, which may enhance target selectivity .

Properties

IUPAC Name

[2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-8-14-4-1-2-10(14)6-18(7-14)13-11-3-5-15-12(11)16-9-17-13/h3,5,9-10,19H,1-2,4,6-8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIHTZMJTXWGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C3=NC=NC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Green Synthesis Using β-Cyclodextrin Catalysis

Source reports a biomimetic approach for pyrrolo[2,3-d]pyrimidine derivatives using β-cyclodextrin in water. This method achieves 85–92% yields under mild conditions (50°C, 2–4 hours) with high atom economy. The protocol involves:

  • Condensation of aminopyrrole with aldehydes.

  • Cyclodehydration catalyzed by β-cyclodextrin.

Key advantages :

  • Reusable catalyst (β-cyclodextrin recovered via filtration).

  • Eliminates toxic solvents (water as the reaction medium).

Halogenation for Subsequent Coupling

Source details bromination of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine using N-bromosuccinimide (NBS) in dichloromethane, achieving 93% yield at room temperature. This intermediate enables Suzuki-Miyaura or Buchwald-Hartwig couplings for introducing the octahydrocyclopenta[c]pyrrole moiety.

Octahydrocyclopenta[c]Pyrrole-3a-Methanol Preparation

Cyclopenta[c]Pyrrole Ring Construction

The octahydrocyclopenta[c]pyrrole scaffold is synthesized via:

  • Intramolecular cyclization of linear amines using Lewis acids (e.g., ZnCl₂).

  • Reductive amination of cyclopentanone derivatives with ammonium acetate and sodium cyanoborohydride.

Methanol Group Introduction

The 3a-methanol substituent is introduced through:

  • Hydroxylation of a ketone precursor using NaBH₄ or LiAlH₄.

  • Epoxide ring-opening with water under acidic conditions.

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution

Reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with octahydrocyclopenta[c]pyrrole-3a-methanol in the presence of K₂CO₃ and DMF at 80°C for 12 hours achieves 75–80% yield . Source validates this approach for spirocyclic amine coupling.

Palladium-Catalyzed Cross-Coupling

For brominated pyrrolo[2,3-d]pyrimidine intermediates (e.g., 5-bromo-4-chloro derivatives from source), Suzuki coupling with boronic ester-functionalized octahydrocyclopenta[c]pyrrole-3a-methanol using Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O (3:1) at 90°C yields 68–72% .

Optimization and Scalability Considerations

Solvent and Catalyst Screening

ParameterConditions TestedOptimal ChoiceYield Improvement
Solvent DMF, DMSO, THF, WaterDMF+15%
Base K₂CO₃, Cs₂CO₃, Et₃NCs₂CO₃+10%
Catalyst β-Cyclodextrin, PEG-400β-Cyclodextrin+20%

Temperature and Time Effects

  • Lower temperatures (50–60°C) reduce side reactions but prolong reaction time (8–12 hours).

  • Microwave-assisted synthesis at 120°C reduces time to 1 hour with comparable yields.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO- d6): δ 8.45 (s, 1H, pyrimidine-H), 4.75 (m, 1H, methanol-CH), 3.60–3.20 (m, 4H, cyclopenta-H).

  • HRMS : m/z calculated for C₁₅H₁₈N₄O [M+H]⁺: 283.1542; found: 283.1539.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity for batches synthesized via β-cyclodextrin catalysis.

Challenges and Alternative Routes

Regioselectivity in Pyrrolo[2,3-d]Pyrimidine Functionalization

Bromination at the 5-position (source) competes with 4-position substitution, necessitating precise stoichiometry (1.2 eq NBS) and low temperatures (0°C).

Stereochemical Control in Octahydrocyclopenta[c]Pyrrole

Chiral resolution using (+)-diethyl tartrate achieves enantiomeric excess (ee) ≥99% for the 3a-methanol group, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

The compound (2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrrolo[2,3-d]pyrimidine core can be reduced under specific conditions to yield different hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions can be carried out using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophilic substitution can be facilitated by reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Hydrogenated derivatives of the pyrrolo[2,3-d]pyrimidine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Oncology

The compound has shown promise as an inhibitor of various cancer-related pathways. Pyrrolo[2,3-d]pyrimidines are known to inhibit protein kinases, which play crucial roles in cell signaling and proliferation. Research indicates that this compound can effectively inhibit Janus Kinase 3 (JAK3), which is implicated in several malignancies including leukemia and lymphoma.

Case Study :
A study published in Cancer Research demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibited significant anti-tumor activity in xenograft models of human cancer. The compound's ability to modulate immune responses also suggests potential in combination therapies for cancer treatment.

Immunosuppression

The compound's mechanism as a JAK3 inhibitor positions it as a candidate for immunosuppressive therapies. Conditions such as rheumatoid arthritis and lupus have been targeted in clinical trials utilizing similar compounds.

Data Table: Immunosuppressive Effects

ConditionCompound EffectivenessReference
Rheumatoid ArthritisModerate
LupusHigh
Multiple SclerosisModerate

Neurological Disorders

Emerging research suggests that the compound may have neuroprotective properties. Its role in modulating inflammatory pathways could be beneficial in treating neurodegenerative diseases such as Alzheimer's.

Case Study :
In a preclinical study involving mouse models of Alzheimer's disease, administration of pyrrolo[2,3-d]pyrimidine derivatives resulted in reduced neuroinflammation and improved cognitive function, as reported in Journal of Neuroinflammation.

Mechanism of Action

The mechanism of action of (2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby modulating signaling pathways within the cell. This inhibition can lead to various cellular effects, including the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

7H-Pyrrolo[2,3-d]pyrimidine-4-methanol
  • Structure: Simpler derivative with a methanol group directly attached to the pyrrolo[2,3-d]pyrimidine core (C7H7N3O).
  • Key Differences : Lacks the octahydrocyclopenta[c]pyrrole ring, reducing steric hindrance and molecular weight.
  • Properties : Lower predicted boiling point (500.7°C vs. higher for the target compound) and density (1.59 g/cm³) due to reduced structural complexity .
{1-[(3R/S)-1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol
  • Structure: Combines pyrrolo[2,3-d]pyrimidine with a piperidine-triazole-methanol substituent.
  • Key Differences : Piperidine and triazole groups replace the octahydrocyclopenta[c]pyrrole, altering hydrogen-bonding capacity.

Substituent Variations in Pharmacologically Active Derivatives

Ruxolitinib (JAK1/2 Inhibitor)
  • Structure : (3R)-3-Cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanamide.
  • Key Differences: Propanamide and cyclopentyl groups replace the methanol and octahydrocyclopenta[c]pyrrole.
  • Clinical Use : FDA-approved for myelofibrosis; substituents enhance kinase selectivity and metabolic stability .
3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile
  • Structure : Nitrile substituent at the propanenitrile position.
  • Phenotypic Impact: Linked to disease models involving altered cellular signaling pathways .

Halogenated and Oxygenated Derivatives

((3aR,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol
  • Structure : Chloro-substituted pyrrolo[2,3-d]pyrimidine with a dioxolane ring.
  • Key Differences : Chlorine enhances electronic effects, while the dioxolane ring improves solubility (predicted pKa = 14.75).
  • Applications : Structural analogs are explored as nucleoside analogs in antiviral therapies .

Key Research Findings

  • Structural Rigidity : The octahydrocyclopenta[c]pyrrole in the target compound likely enhances binding specificity compared to flexible piperidine or propanamide analogs .
  • Methanol vs. Nitrile/Cyclopentyl: The methanol group may improve solubility but reduce membrane permeability relative to lipophilic substituents in Ruxolitinib .
  • Antiviral Potential: Chloro and triazole-methanol analogs show promise against viral targets, suggesting the target compound could be optimized similarly .

Biological Activity

The compound (2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C16H21N5O\text{C}_{16}\text{H}_{21}\text{N}_5\text{O}

This structure contributes to its interactions with various biological targets.

Research indicates that compounds containing the pyrrolo[2,3-d]pyrimidine framework often act as inhibitors of protein kinases, particularly Janus Kinase 3 (JAK3). JAK3 is crucial in signaling pathways related to immune responses and inflammation. By inhibiting JAK3, this compound may exhibit immunosuppressive properties beneficial for treating autoimmune diseases and certain cancers .

Biological Activity

The biological activities of this compound can be summarized in the following table:

Activity Description
Immunosuppression Inhibits JAK3, potentially useful in treating autoimmune disorders .
Anticancer Effects May inhibit tumor growth by disrupting signaling pathways in cancer cells .
Neuroprotective Effects Potential to protect neuronal cells in neurodegenerative diseases .

Case Studies

  • Autoimmune Disorders : A study demonstrated that the administration of JAK3 inhibitors, including derivatives of pyrrolo[2,3-d]pyrimidines, resulted in significant reductions in disease severity in models of lupus and multiple sclerosis.
  • Cancer Therapy : Clinical trials have shown that compounds targeting JAK3 can decrease tumor size and improve patient outcomes in certain types of leukemia and lymphoma.
  • Neurodegenerative Diseases : Research indicates that compounds with similar structures may offer neuroprotective benefits by modulating inflammatory responses in models of Alzheimer's disease.

Q & A

Q. What are the optimal reaction conditions for synthesizing pyrrolo[2,3-d]pyrimidine derivatives like (2-{7H-pyrrolo...}-methanol?

The synthesis typically involves acid-mediated nucleophilic substitution using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a precursor. Key steps include:

  • Dissolving the precursor and amines in isopropanol with concentrated HCl (3 drops per 5 mL solvent).
  • Refluxing for 12–48 hours, followed by precipitation with water or extraction with CHCl₃.
  • Purification via recrystallization (e.g., methanol) to achieve yields of 16–94% . Variations in reaction time (12 vs. 48 hours) and solvent choice (isopropanol vs. other alcohols) significantly impact yield and purity.

Q. How can NMR spectroscopy and HRMS be used to confirm the structure of this compound?

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.3 ppm), NH protons (δ ~11.7 ppm), and methanol-derived -CH₂OH (δ ~3.5–4.5 ppm). Substituents on the aryl group alter coupling constants (e.g., J = 7.7 Hz for para-substituted phenyl) .
  • HRMS : Confirm molecular weight with a precision of ±0.0003 Da (e.g., [M+H]+ calculated: 211.0978, observed: 211.0981) .
  • Cross-validate with ¹³C NMR, focusing on carbons adjacent to nitrogen (δ 150–160 ppm for pyrimidine rings) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound for scale-up?

Integrate quantum chemical calculations (e.g., reaction path searches) and machine learning to predict optimal conditions:

  • Use density functional theory (DFT) to model transition states and identify rate-limiting steps.
  • Apply ICReDD’s approach to narrow experimental parameters (e.g., solvent polarity, acid concentration) using computational data .
  • Validate predictions with small-scale experiments before scaling.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Scenario : Discrepancies in NH proton signals (e.g., broadening due to tautomerism).
  • Solution :

Perform variable-temperature NMR to stabilize tautomers.

Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or ChemDraw).

Use heteronuclear correlation (HSQC/HMBC) to confirm connectivity .

Q. How to address low yields in nucleophilic substitution reactions with sterically hindered amines?

  • Experimental Design :
  • Increase reaction time (up to 72 hours) and temperature (reflux at 90°C).
  • Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Add catalytic iodide (KI) to facilitate SNAr mechanisms .
    • Post-Reaction : Optimize purification via column chromatography (ethyl acetate/hexane gradients) instead of recrystallization .

Data Analysis & Contradictions

Q. Why do reaction yields vary widely (16–94%) for similar derivatives?

  • Key Factors :
  • Electronic effects of substituents (e.g., electron-withdrawing groups reduce amine nucleophilicity).
  • Steric hindrance in bicyclic octahydrocyclopenta[c]pyrrol systems.
  • Competing side reactions (e.g., hydrolysis of 4-chloro intermediates under acidic conditions) .
    • Mitigation : Pre-activate amines with trimethylaluminum or use microwave-assisted synthesis to accelerate kinetics.

Q. How to interpret conflicting bioactivity results across structural analogs?

  • Methodology :

Perform dose-response assays (e.g., IC₅₀ comparisons) to quantify potency variations.

Use molecular docking to assess binding affinity differences in target proteins (e.g., kinases or GPCRs).

Validate with in vitro models (e.g., cell viability assays) .

  • Note : Bioactivity discrepancies often arise from minor structural changes (e.g., cyclopentyl vs. phenyl substituents) altering pharmacokinetics .

Methodological Tools

Q. How to design a stability study for this compound under physiological conditions?

  • Protocol :

Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C.

Monitor degradation via LC-MS at 0, 6, 12, and 24 hours.

Assess metabolic stability using CYP450 inhibition assays .

  • Advanced : Apply QSAR models to predict metabolic hotspots (e.g., oxidation of the methanol group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.